sodium;2-bromoethanesulfonate
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Overview
Description
Sodium 2-bromoethanesulfonate: is a chemical compound with the molecular formula C₂H₄BrNaO₃S . It is known for its role as a methanogenesis inhibitor during anaerobic digestion processes . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-bromoethanesulfonate can be synthesized through the reaction of ethylene dibromide with sodium sulfite in an aqueous solution. The process involves heating a mixture of ethylene dibromide, alcohol, and water to boiling, followed by the addition of a sodium sulfite solution . The reaction mixture is then refluxed, and the product is extracted using boiling alcohol .
Industrial Production Methods: In industrial settings, the production of sodium 2-bromoethanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization from alcohol and dried in an oven .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-bromoethanesulfonate primarily undergoes substitution reactions. It reacts with various nucleophiles, leading to the formation of different products. For example, it reacts with lithium sulfinated polysulfones to yield sulfoethylated polysulfones .
Common Reagents and Conditions:
Nucleophiles: Sodium sulfite, lithium sulfinated polysulfones
Conditions: Refluxing in alcohol, aqueous solutions
Major Products:
Sulfoethylated polysulfones: Formed through the reaction with lithium sulfinated polysulfones
Scientific Research Applications
Sodium 2-bromoethanesulfonate is widely used in scientific research due to its inhibitory effects on methanogenesis. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: Investigated for its effects on bacterial growth inhibition.
Medicine: Studied for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of sodium 2-bromoethanesulfonate involves the inhibition of methanogenesis. It acts by interfering with the metabolic pathways of methanogenic microorganisms, leading to the accumulation of intermediates such as formate . This inhibition is crucial for studying competing reactions like homoacetogenesis in mixed cultures .
Comparison with Similar Compounds
2-Mercaptoethanesulfonate (coenzyme M): A structural analog that also inhibits methanogenesis.
2-Bromoethanol: Another halomethane compound with similar inhibitory effects.
Uniqueness: Sodium 2-bromoethanesulfonate is unique due to its specific inhibitory action on methanogenesis, making it a valuable tool in anaerobic digestion studies and other research applications .
Properties
IUPAC Name |
sodium;2-bromoethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFOAHXBHLWKNF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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